
tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate features a bicyclic structure comprising a four-membered azetidine ring and a six-membered piperidine ring. The molecular formula is $$ \text{C}{13}\text{H}{24}\text{N}2\text{O}2 $$, with a molecular weight of 240.34 g/mol. The azetidine ring is substituted at the 1-position by a tert-butyloxycarbonyl (Boc) protecting group and at the 3-position by the piperidin-3-yl moiety.
The stereochemical configuration of the piperidine-azetidine junction is critical. X-ray crystallography and chiral resolution studies confirm the (R)-configuration at the azetidine C3 position when synthesized enantioselectively. This configuration arises from asymmetric induction during the coupling of the azetidine and piperidine precursors, often mediated by chiral auxiliaries or catalysts. The Boc group adopts an equatorial orientation relative to the azetidine ring, minimizing steric hindrance with the piperidine substituent.
Table 1: Key Structural Parameters
The piperidine ring predominantly adopts a chair conformation, as evidenced by computational studies and comparative analyses of related N-acylpiperidines. In contrast, the azetidine ring exhibits puckering with a dihedral angle of approximately 37°, consistent with gas-phase electron diffraction data for unsubstituted azetidine. This puckering reduces ring strain and optimizes orbital alignment between the nitrogen lone pair and adjacent sigma bonds.
Properties
IUPAC Name |
tert-butyl 3-piperidin-3-ylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGALLHHGALTGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745420 | |
Record name | tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251006-73-1 | |
Record name | tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydroxyl Oxidation Pathway
A common approach involved oxidizing 3-hydroxyazetidine intermediates to form the ketone moiety, followed by Boc protection. For example:
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Oxidation : 3-hydroxyazetidine was treated with dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane (DCM) to yield 3-azetidinone.
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Protection : The ketone was reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate).
Challenges :
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Low yields (40–50%) due to over-oxidation and side reactions.
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Environmental concerns from DMSO and dioxane solvents.
Modern Synthetic Approaches
Recent patents, such as CN111362852A, disclose improved methods prioritizing atom economy and greener solvents.
Cyclization Reaction with Ammonium Salts
This method avoids oxidation steps by leveraging cyclization of a dichloropropane derivative with benzylamine:
Step 1 : Synthesis of 1-benzyl-3,3-dimethoxyazetidine
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Reagents : 1,3-dichloro-2,2-dimethylpropane, benzylamine, potassium carbonate.
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Conditions : DMF solvent, 80–90°C, 6 hours.
Optimization Strategies
Key parameters influencing yield and purity include:
Solvent Selection
Catalytic Additives
Temperature Control
Industrial-Scale Production
Scalable adaptations of the cyclization method include:
Continuous Flow Reactors
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Benefits : Enhanced heat transfer and reaction uniformity, reducing batch-to-batch variability.
Automated Purification Systems
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Simulated Moving Bed (SMB) Chromatography : Achieves >99% purity for pharmaceutical-grade material.
Comparative Analysis of Methods
Parameter | Traditional Oxidation | Modern Cyclization |
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Yield | 40–50% | 80–85% |
Reaction Time | 24–48 hours | 6–8 hours |
Solvent Toxicity | High (DMSO/dioxane) | Moderate (DMF/hexane) |
Scalability | Limited | High |
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemistry: tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways .
Medicine: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders .
Industry: In the chemical industry, it is employed in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with various molecular targets, such as enzymes, receptors, and ion channels . The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Regiochemistry Effects : The substitution position on the piperidine ring (e.g., 3-yl vs. 4-yl) alters steric and electronic interactions with biological targets, impacting potency and selectivity .
- Polar Substituents : Hydroxyethyl or pyrimidinyl groups modify solubility and toxicity profiles. For example, the hydroxyethyl derivative (CAS 152537-03-6) exhibits a predicted boiling point of 287.4°C and improved aqueous solubility compared to the parent compound .
- Safety Profiles: Pyrimidine-containing analogs (e.g., CAS 1236861-59-8) show higher acute oral toxicity (Category 4) and skin irritation risks compared to non-aromatic derivatives .
Key Observations:
- Aza-Michael Addition : Indole and triazole derivatives (e.g., 4p, 4q) are synthesized via this method but require longer reaction times (16h) and bases like DBU .
- Boc Protection Universality : The tert-butyl group is consistently used to protect the azetidine nitrogen, enabling downstream functionalization .
Biological Activity
Introduction
tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, including a tert-butyl group, a piperidine ring, and an azetidine moiety, may exhibit various pharmacological properties. This article aims to explore the biological activity of this compound based on recent research findings and case studies.
Chemical Properties
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.35 g/mol
- CAS Number : 1251006-73-1
- Purity : ≥98% .
The compound's structure contributes to its reactivity and interaction with biological systems, influencing its pharmacological profile.
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the piperidine and azetidine rings suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Effects
- Antinociceptive Activity : Research indicates that compounds with similar structures can exhibit significant antinociceptive effects. For instance, derivatives of azetidine have been shown to modulate pain pathways effectively, suggesting that this compound may possess similar properties .
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Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against MDA-MB-231 (triple-negative breast cancer) and other cancer cell lines .
Compound Cell Line IC50 (µM) tert-butyl analog MDA-MB-231 0.126 Doxorubicin MDA-MB-231 11.73 - Neuroprotective Effects : Given the piperidine component, there is potential for neuroprotective activity. Studies on related compounds have indicated protective effects against neurodegenerative conditions by modulating neurotransmitter levels .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics of this compound. Research involving animal models has demonstrated:
- Efficacy in Pain Models : In animal models of pain, administration of similar compounds has resulted in significant reductions in pain responses, indicating potential therapeutic applications in pain management .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of azetidine derivatives, including this compound. The results showed that these compounds inhibited cell proliferation significantly in vitro, with selectivity towards cancer cells over normal cells .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of related piperidine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive functions in treated animals .
Q & A
Q. Optimization Tips :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
- Temperature : Lower temperatures (0°C) minimize side reactions during Boc protection .
How can computational chemistry methods improve the design of synthesis pathways for this compound?
Advanced Research Question
Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible pathways and transition states. For example:
Q. Methodology :
Simulate intermediate stability using Gaussian or ORCA.
Validate predictions with small-scale reactions.
What spectroscopic techniques are critical for characterizing this compound, and what challenges arise?
Basic Research Question
- NMR : H/C NMR identifies regiochemistry of the azetidine-piperidine ring. Challenges include signal overlap due to similar proton environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight but may require soft ionization (ESI) to avoid fragmentation .
- IR Spectroscopy : Detects Boc carbonyl stretches (~1680–1720 cm) .
Q. Best Practices :
- Use deuterated solvents (e.g., CDCl) for clearer NMR spectra.
- Cross-validate with X-ray crystallography if crystals are obtainable.
How do reaction conditions influence functional group transformations in derivatives of this compound?
Advanced Research Question
The Boc group and azetidine-piperidine core are sensitive to:
- Oxidation : Hydrogen peroxide converts sulfanyl groups to sulfoxides but may over-oxidize the piperidine ring .
- Reduction : NaBH selectively reduces imine bonds, while LiAlH risks Boc deprotection .
- Substitution : Nucleophilic attack on the azetidine ring requires anhydrous conditions to prevent hydrolysis.
Case Study :
Boc deprotection with HCl/dioxane at 0°C preserves the azetidine ring, while higher temperatures cause degradation .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
Q. Emergency Protocols :
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Exposure : Rinse eyes/skin with water for 15 minutes and seek medical attention .
How can contradictory literature data on reactivity or spectral properties be resolved methodologically?
Advanced Research Question
Contradictions often arise from impurities or varying experimental setups. Resolution strategies include:
Reproducibility Checks : Replicate reactions using identical conditions (solvent purity, temperature gradients) .
Advanced Analytics : Use 2D NMR (e.g., HSQC, COSY) to resolve signal ambiguities .
Cross-Lab Validation : Collaborate with independent labs to verify data .
What are the potential applications of this compound in medicinal chemistry?
Advanced Research Question
- Drug Discovery : Serves as a scaffold for kinase inhibitors due to its rigid azetidine-piperidine core .
- Prodrug Development : The Boc group enables controlled release of active amines in vivo .
- Targeted Delivery : Functionalization with fluorophores (e.g., FITC) aids cellular uptake studies .
Case Study :
Analogous compounds show activity against cancer cell lines by modulating PI3K/mTOR pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.